2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide
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Description
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide is a useful research compound. Its molecular formula is C11H11N5OS3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 2-amino-5-mercapto-1,3,4-thiadiazole , which has been studied for its electrochemical behavior . .
Mode of Action
It’s known that the compound exhibits an “electron transfer + chemical reaction (ec) mechanism” in electrochemical studies . This suggests that the compound may interact with its targets through electron transfer, leading to subsequent chemical reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 2-amino-5-mercapto-1,3,4-thiadiazole , it may potentially influence similar biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form strong bonds with specific enzymes, thereby influencing their activity. For instance, it has been observed to interact with enzymes involved in redox reactions, such as oxidoreductases, by modulating their electron transfer processes . Additionally, the compound can bind to proteins involved in cellular signaling pathways, thereby affecting their function and downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The compound can inhibit or activate enzyme activity by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability, proliferation, and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of metabolic intermediates, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS3/c1-5-6(2)19-9(7(5)3-12)14-8(17)4-18-11-16-15-10(13)20-11/h4H2,1-2H3,(H2,13,15)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDMUYVWIAYHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329202 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733099 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
775297-25-1 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.